Cepharadione B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
Cepharadione B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharadione B is a naturally occurring aporphine alkaloid, a class of organic compounds characterized by a specific tetracyclic isoquinoline structure.[1][2] Its chemical formula is C₁₉H₁₅NO₄, with a molecular weight of 321.3 g/mol .[1][3] This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of Cepharadione B, with a focus on presenting quantitative data and experimental methodologies for the scientific community.
Discovery and Chemical Structure
While the initial discovery of Cepharadione B is attributed to M. P. Cava and his research group in 1975, detailed information from the original publication remains largely inaccessible in currently available literature. The structure of Cepharadione B is characterized by a 4,5-dioxoaporphine core.[2]
Table 1: Physicochemical Properties of Cepharadione B
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO₄ | [1][3] |
| Molecular Weight | 321.3 g/mol | [1][3] |
| IUPAC Name | 15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | [3] |
| CAS Number | 55610-02-1 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 267 - 268 °C | [3] |
Natural Sources
Cepharadione B has been identified in several plant species. The primary documented natural sources include:
-
Houttuynia cordata : This herbaceous plant, commonly known as fish mint, is a significant source of Cepharadione B.[4][5][6][7]
-
Stephania cepharantha : While more renowned for the production of the bisbenzylisoquinoline alkaloid Cepharanthine, this plant is also a source of aporphine alkaloids, including Cepharadione B.
-
Piper wightii and Peperomia leptostachya : These species have also been reported to contain Cepharadione B.[3]
Experimental Protocols
General Isolation and Characterization of Aporphine Alkaloids from Plant Material
While a specific, detailed protocol for the isolation of Cepharadione B is not available in the reviewed literature, a general methodology for the extraction and purification of aporphine alkaloids from plant sources can be described. This protocol is based on common phytochemical techniques.
Workflow for Aporphine Alkaloid Isolation
Caption: Generalized workflow for the isolation of aporphine alkaloids.
Methodology:
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Extraction: The dried and powdered plant material (e.g., roots or whole plant of Houttuynia cordata) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using either maceration or a Soxhlet apparatus.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: The concentrated extract is then subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds. The pH of the aqueous layer is then raised with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) is typically employed to separate the different alkaloid components.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of Cepharadione B in plant extracts can be performed using Reverse-Phase HPLC (RP-HPLC) with a photodiode array (PDA) detector.
Table 2: Exemplar HPLC Conditions for Analysis of Houttuynia cordata Constituents
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Quantification | Based on a standard curve of purified Cepharadione B |
Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities and signaling pathways modulated by Cepharadione B is limited in the available scientific literature. However, significant research has been conducted on the closely related bisbenzylisoquinoline alkaloid, Cepharanthine , which is also found in Stephania species. The structural similarities between these compounds suggest that Cepharadione B may exhibit analogous biological effects. The following sections summarize the known activities of Cepharanthine, which may provide a basis for future investigations into Cepharadione B.
Potential Anticancer Activity
Extracts from Houttuynia cordata, containing Cepharadione B, have been shown to possess anticancer properties.[4] The related compound, Cepharanthine, exhibits potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8][9][10]
Table 3: Reported IC₅₀ Values for Cepharanthine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Colorectal Cancer | > 20 | [8] |
| SW-620 | Colorectal Cancer | ~15 | [8] |
| COLO-205 | Colorectal Cancer | > 20 | [8] |
| HCT-116 | Colorectal Cancer | > 20 | [8] |
| MCF-7 | Breast Cancer | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | [9] |
| Jurkat | T-cell Leukemia | Not specified | [1] |
It is important to note that these values are for Cepharanthine, and similar studies on Cepharadione B are needed to determine its specific cytotoxic potential.
Potential Modulation of Key Signaling Pathways
Cepharanthine has been shown to modulate several critical signaling pathways involved in cancer and inflammation. It is plausible that Cepharadione B could interact with similar pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[11][12] Cepharanthine has been demonstrated to inhibit the activation of NF-κB.[5][8][9][13][14] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus.
Hypothesized NF-κB Inhibition by Aporphine Alkaloids
Caption: Hypothesized inhibition of the NF-κB pathway by Cepharadione B.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell growth, survival, and proliferation.[2][4][13][15][16] Dysregulation of this pathway is common in many cancers. Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][9][17]
Hypothesized PI3K/Akt Pathway Modulation
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Cepharadione B.
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[6][18][19][20] There is evidence that natural compounds can modulate this pathway. While direct studies on Cepharadione B are lacking, the potential for aporphine alkaloids to interact with components of this pathway warrants investigation.
Canonical Wnt/β-catenin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Cepharanthine sensitizes gastric cancer cells to chemotherapy by targeting TRIB3-FOXO3-FOXM1 axis to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cepharanthine exerts antitumor activity on oral squamous cell carcinoma cell lines by induction of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of an optimized PPAR-γ agonist via NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissecting the molecular mechanism of cepharanthine against COVID-19, based on a network pharmacology strategy combined with RNA-sequencing analysis, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of β-Catenin promotes WNT expression in macrophages and mitigates intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
